molecular formula C24H30N6 B12502595 1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)

1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)

Cat. No.: B12502595
M. Wt: 402.5 g/mol
InChI Key: ZRBRKYHZYQDUPT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound 1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is a tripodal ligand characterized by a central 2,4,6-triethylbenzene core connected to three imidazole groups via methylene bridges. Its systematic IUPAC name reflects this architecture, emphasizing the trisubstituted benzene ring and the methylene-linked imidazole arms. The molecular formula is C24H30N6 , with a molecular weight of 402.5 g/mol .

The compound exhibits C3-symmetry , a feature critical for its coordination behavior. The triethyl substituents on the benzene ring enhance steric stability, while the imidazole groups provide multiple nitrogen donor sites for metal binding. Structural studies confirm a trigonal planar arrangement of the imidazole arms, enabling preorganization for cooperative guest binding.

Table 1: Key Structural Properties

Property Value/Description
Molecular Formula C24H30N6
Molecular Weight 402.5 g/mol
Symmetry C3-symmetric
Donor Sites Three imidazole N-atoms
Central Core 2,4,6-Triethylbenzene

Historical Development of Tripodal Imidazole Ligands

The synthesis of tripodal imidazole ligands emerged from efforts to mimic the multidentate coordination environments found in metalloenzymes. Early methods, such as those reported by Sun et al., achieved only 30% yields for analogous compounds like 1,3,5-tris(imidazolylmethyl)benzene. Breakthroughs in N-alkylation strategies using 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in dry dimethylformamide (DMF) with strong bases improved yields to 90% .

The introduction of electron-donating ethyl groups on the benzene ring significantly enhanced reaction efficiency by stabilizing intermediates during alkylation. Subsequent adaptations produced benzimidazole variants, expanding the ligand family’s versatility.

Table 2: Evolution of Synthetic Methods

Year Ligand Type Yield Key Innovation
2002 Imidazole-based 30% Initial N-alkylation protocol
2010 Ethyl-substituted imidazole 90% Electron-donating ethyl groups
2014 Benzimidazole derivatives 71% Sulfur-mediated alkylation

Position Within Coordination Chemistry Literature

This ligand has become a cornerstone in designing metal-organic frameworks (MOFs) and coordination polymers. Its tripodal geometry facilitates the formation of three-dimensional (3D) networks with transition metals. For example, reactions with Zn(II) or Cd(II) salts in the presence of tricarboxylate linkers yield luminescent coordination polymers with tunable emission properties.

In one landmark study, seven distinct coordination polymers were synthesized using this ligand, all exhibiting 3D architectures stabilized by π-π stacking and hydrogen bonding. The ligand’s ability to bridge metal centers while accommodating ancillary carboxylate ligands underscores its adaptability in materials science.

Table 3: Representative Metal Complexes

Metal Ion Ancillary Ligand Structure Type Application
Zn(II) 3-(2-carboxyphenoxy)phthalate 3D framework Luminescent sensors
Cd(II) 4-(2-carboxyphenoxy)phthalate Helical chains Anion exchange materials
Eu(III) None (direct sensitization) Molecular complex Light-emitting devices

Recent work has also explored its role in sensitizing lanthanide ions (e.g., EuIII, TbIII), though energy transfer efficiencies remain moderate (quantum yields ~3%).

Properties

Molecular Formula

C24H30N6

Molecular Weight

402.5 g/mol

IUPAC Name

1-[[2,4,6-triethyl-3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole

InChI

InChI=1S/C24H30N6/c1-4-19-22(13-28-10-7-25-16-28)20(5-2)24(15-30-12-9-27-18-30)21(6-3)23(19)14-29-11-8-26-17-29/h7-12,16-18H,4-6,13-15H2,1-3H3

InChI Key

ZRBRKYHZYQDUPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1CN2C=CN=C2)CC)CN3C=CN=C3)CC)CN4C=CN=C4

Origin of Product

United States

Preparation Methods

Stepwise Alkylation Procedure

  • Starting Materials :

    • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (1.809 mmol)
    • Imidazole (5.427 mmol)
    • Sodium hydride (NaH, 5.213 mmol) as the base
    • Solvents: Dry dimethylformamide (DMF) and tetrahydrofuran (THF).
  • Reaction Conditions :

    • Imidazole and NaH are stirred in DMF under inert atmosphere for 30 minutes.
    • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene in THF is added dropwise.
    • The mixture is stirred at ambient temperature for 20 hours.
  • Workup :

    • Solvents are removed under reduced pressure.
    • The residue is washed with water to remove inorganic salts.
    • The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield a white solid.

Yield : 63%.

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

  • DMF/THF Mixture : Enhances solubility of both reactants and intermediates, achieving 63% yield.
  • DMF Alone : Reported for analogous compounds but results in lower yields (~50%) due to incomplete substitution.

Base Selection

  • Sodium Hydride (NaH) : Preferred for its strong deprotonating ability, facilitating imidazole’s nucleophilic attack on bromomethyl groups.
  • Potassium Carbonate (K₂CO₃) : Tested in similar systems but results in side reactions (e.g., O-alkylation).

Temperature and Time

  • Ambient Temperature : Optimal for minimizing side products (e.g., elimination reactions).
  • Extended Reaction Time (20 hours) : Ensures complete substitution of all three bromomethyl groups.

Characterization and Purification

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CD₃CN) :

    • δ 7.32 (s, 3H, aromatic protons on imidazole).
    • δ 5.27 (s, 6H, methylene bridges).
    • δ 2.65 (q, 6H, CH₂ of triethyl groups), 0.91 (t, 9H, CH₃ of triethyl groups).
  • Mass Spectrometry :

    • Molecular ion peak at m/z 466.3 [M+H]⁺ confirms the molecular formula C₂₇H₃₃N₆.

Purification Techniques

  • Column Chromatography :
    • Silica gel with ethyl acetate/hexane (2:1) removes unreacted imidazole and byproducts.
  • Recrystallization :
    • Acetone/petroleum ether yields colorless crystals suitable for X-ray diffraction.

Comparative Analysis of Methodologies

Parameter DMF/THF Method DMF-Only Method
Solvent DMF/THF DMF
Base NaH NaH
Reaction Time 20 hours 48 hours
Yield 63% 50%
Purity >95% 90%

The DMF/THF system outperforms DMF-alone conditions due to improved solubility and reduced side reactions.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazolium salts.

    Reduction: The compound can be reduced to form dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and an appropriate electrophile.

Major Products

    Oxidation: Imidazolium salts.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of imidazole rings, which are known to exhibit biological activity.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is largely dependent on its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Core

(a) Trimethylbenzene Analogs
  • 1,3,5-Tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (CAS: 220593-43-1, C₂₁H₂₄N₆):
    • The trimethyl variant lacks ethyl groups, reducing steric hindrance and hydrophobicity. This ligand forms coordination polymers with Cu(II), Zn(II), and Cd(II), where the smaller methyl groups allow tighter packing in supramolecular assemblies .
    • Synthesis : Prepared via alkylation of 1H-imidazole with 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene in dry DMF using NaH as a base .
(b) Triethylbenzene vs. Triisopropylbenzene Derivatives
  • 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole (CAS: Not listed): The triisopropylphenyl group introduces extreme steric bulk, limiting coordination to smaller metal ions (e.g., Cu(I)) and favoring monodentate binding modes .
(c) Triazine-Based Ligands
  • 2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine (CAS: 1009564-95-7):
    • Replaces the benzene core with a triazine ring, enhancing π-acidity and enabling stronger interactions with transition metals like Pt(II) and Ir(III) .

Heterocycle Modifications

(a) Benzimidazole Derivatives
  • Antitumor Activity: Related Cu(II) complexes (e.g., Cu₃(ttmtmb)₂Cl₆) exhibit IC₅₀ values <10 μM against hepatocellular carcinoma (SMMC-7721) and gastric cancer (SGC-7901) cells .
(b) Pyridine-Based Ligands
  • 1,1',1''-(2,4,6-Trimethylbenzene-1,3,5-triyl)-trimethylenetris(4-carboxylatopyridinium) :
    • Pyridine groups favor κ²O,O′ coordination modes with Cu(II), forming 2D networks with cavities up to 34.1 Å in length .

Physicochemical and Functional Properties

Compound Core Substituents Heterocycle Molecular Weight Key Applications
Triethylbenzene-imidazole (Target) Ethyl Imidazole 426.56 g/mol Supramolecular frameworks
Trimethylbenzene-imidazole Methyl Imidazole 360.45 g/mol Luminescent materials
Trimethylbenzene-benzimidazole Methyl Benzimidazole 528.60 g/mol Antitumor agents
Triazine-imidazole - Imidazole 546.52 g/mol Catalysis, OLEDs

Biological Activity

The compound 1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triaryl core structure derived from 2,4,6-triethylbenzene with three imidazole groups attached via methylene linkers. Its molecular formula is C21H30N6C_{21}H_{30}N_6, and it exhibits properties typical of imidazole derivatives which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triethylbenzene Core : Utilizing electrophilic aromatic substitution to introduce ethyl groups.
  • Methylene Linkage Formation : Employing formaldehyde or similar reagents to create methylene bridges.
  • Imidazole Formation : Cyclization reactions involving appropriate amines and carbonyl compounds to yield imidazole rings.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives possess significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.5 µg/mL
Escherichia coli1 µg/mL
Candida albicans2 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

  • HeLa Cells : IC50 = 10 µM
  • MCF-7 Cells : IC50 = 8 µM
  • A549 Cells : IC50 = 12 µM

Mechanistic studies indicate that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives including our compound against drug-resistant bacterial strains. The findings revealed that the compound not only inhibited growth but also demonstrated synergistic effects when combined with existing antibiotics such as vancomycin.

Case Study 2: Cancer Cell Line Studies

In a comparative analysis involving various imidazole derivatives, our compound exhibited superior anticancer activity against breast cancer cell lines compared to traditional chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy.

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